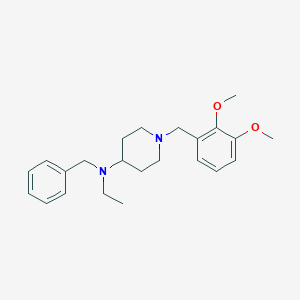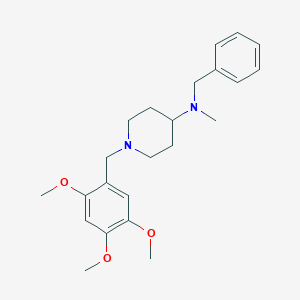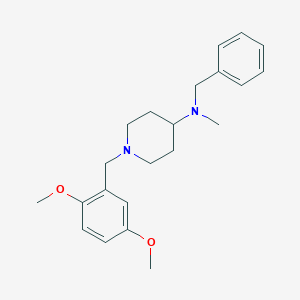![molecular formula C20H33N3O3 B247664 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247664.png)
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is also known as DMPEA-PZ or 4-DMPEA-PZ and is a derivative of the psychoactive compound, 2C-B. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol.
Mécanisme D'action
The exact mechanism of action of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed that the compound acts as a partial agonist at 5-HT2A receptors, which modulates the activity of serotonin in the brain. This may contribute to the compound's potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol can modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This may contribute to the compound's potential therapeutic effects. However, the compound has also been shown to have some adverse effects, such as inducing hyperthermia and seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is its potential therapeutic properties for the treatment of psychiatric disorders. However, the compound has some limitations for lab experiments, including its potential adverse effects and limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for research related to 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. These include further investigations into its mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of its potential therapeutic properties for the treatment of psychiatric disorders. Additionally, there is a need for more studies to evaluate the safety and toxicity of the compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of an acid catalyst to form 1-(2,4-Dimethoxybenzyl)-4-piperidinone. This intermediate compound is then reacted with piperazine and ethylene glycol to produce 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been studied extensively for its potential therapeutic properties. The compound has been shown to have an affinity for serotonin 2A (5-HT2A) receptors, which are involved in the regulation of mood, cognition, and perception. This has led to investigations into the use of the compound for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
Formule moléculaire |
C20H33N3O3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-[4-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O3/c1-25-19-4-3-17(20(15-19)26-2)16-22-7-5-18(6-8-22)23-11-9-21(10-12-23)13-14-24/h3-4,15,18,24H,5-14,16H2,1-2H3 |
Clé InChI |
CHXPRFGLVZYURU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)







![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)